molecular formula C12H9Cl2NO B8620415 2-Chloro-4-(4-chlorobenzyloxy)pyridine

2-Chloro-4-(4-chlorobenzyloxy)pyridine

Cat. No. B8620415
M. Wt: 254.11 g/mol
InChI Key: OUMLLTDIRXUUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-chlorobenzyloxy)pyridine is a useful research compound. Its molecular formula is C12H9Cl2NO and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(4-chlorobenzyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(4-chlorobenzyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

2-chloro-4-[(4-chlorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9Cl2NO/c13-10-3-1-9(2-4-10)8-16-11-5-6-15-12(14)7-11/h1-7H,8H2

InChI Key

OUMLLTDIRXUUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=NC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-iodopyridine (5.0 g, 21 mmol), 4-chlorobenzyl alcohol (3.3 g, 23 mmol), cesium carbonate (8.9 g, 27 mmol), CuI (4.0 g, 21 mmol) and phenanthronine (0.76 g, 4.2 mmol) in toluene (20.0 mL) was purged with nitrogen for 10 min. The reaction mixture was heated at 105° C. overnight and then cooled and diluted with EtOAc. The resulting solution was washed with brine, passed through a pad of celite and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography (hexanes/EtOAc 100% to 70%) to give the title compound (3.0 g, 56%): 1H NMR (500 MHz, CDCl3) δ 8.21 (d, J=6.0 Hz, 1H), 7.39 (d, J=8.5 Hz, 2H), 7.32 (d, J=8.5 Hz, 2H), 6.90 (d, J=2.0 Hz, 1H), 6.80 (dd, J=6.0, 2.0 Hz, 1H), 4.07 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
56%

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